2-Chlorobenzyl chloroformate

Catalog No.
S1898831
CAS No.
39545-31-8
M.F
C8H6Cl2O2
M. Wt
205.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chlorobenzyl chloroformate

CAS Number

39545-31-8

Product Name

2-Chlorobenzyl chloroformate

IUPAC Name

(2-chlorophenyl)methyl carbonochloridate

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

InChI

InChI=1S/C8H6Cl2O2/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2

InChI Key

GCCKNHYFOVQZRG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)COC(=O)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)Cl)Cl

The exact mass of the compound 2-Chlorobenzyl chloroformate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chlorobenzyl chloroformate (CAS 39545-31-8) is a specialized chloroformate ester utilized primarily as a reagent for the introduction of the 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group. In industrial and laboratory peptide synthesis, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) framework, it serves as an essential side-chain protecting agent for amino acids such as lysine and histidine. Its primary procurement value lies in its precisely tuned acid stability profile, which prevents premature deprotection during repetitive acidic cleavage cycles while maintaining terminal lability under specific strong-acid conditions[1].

Substituting 2-chlorobenzyl chloroformate with the more common, unchlorinated benzyl chloroformate (Z-Cl or Cbz-Cl) in Boc/Bzl SPPS workflows routinely leads to synthesis failures. The standard Z protecting group lacks sufficient resistance to the repetitive 25-50% trifluoroacetic acid (TFA) treatments required for N-alpha Boc removal. This instability causes premature unmasking of the lysine epsilon-amino group, resulting in irreversible peptide branching, truncated sequences, and severely compromised crude yields [1]. Consequently, for complex or long-chain peptide synthesis requiring dozens of TFA exposure cycles, generic Z-protection is not a viable process substitute.

Enhanced Acid Stability in Repetitive TFA Deprotection Cycles

In the Boc/Bzl SPPS strategy, the epsilon-amino group of lysine must remain masked during repeated N-alpha Boc deprotection cycles using 25-50% TFA. The electron-withdrawing 2-chloro substituent on the benzyl ring significantly decreases the basicity and stabilizes the carbamate against acidolysis compared to the unsubstituted Z group. Studies demonstrate that the 2-Cl-Z group exhibits major resistance to repetitive TFA treatments, preventing the premature deprotection that causes peptide branching [1].

Evidence DimensionResistance to premature cleavage during TFA exposure
Target Compound Data2-Cl-Z group remains structurally intact during extended TFA exposure
Comparator Or BaselineUnsubstituted Z (Cbz) group (undergoes measurable premature cleavage)
Quantified Difference2-Cl-Z provides superior kinetic stability against TFA acidolysis, eliminating the branching side-reactions seen with standard Z protection
ConditionsRepetitive 25-50% TFA/DCM treatments in Boc/Bzl SPPS

This stability is strictly required to prevent irreversible peptide branching and yield loss during the synthesis of long peptide sequences.

Orthogonal Cleavage Lability with Strong Acids

While 2-chlorobenzyl chloroformate provides critical stability against moderate acids like TFA, it maintains necessary lability for final global deprotection. The 2-Cl-Z group is efficiently and quantitatively removed by strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) [1]. This ensures that the increased stability during the elongation phase does not require excessively harsh final cleavage conditions that could degrade the target peptide backbone, making it a direct drop-in replacement for standard Z groups in established HF-cleavage workflows.

Evidence DimensionFinal global deprotection efficiency
Target Compound Data2-Cl-Z is fully cleaved by HF or TFMSA
Comparator Or BaselineStandard Z group (cleaved by HF/hydrogenolysis)
Quantified DifferenceMaintains identical final cleavage compatibility (HF/TFMSA) despite higher intermediate TFA stability
ConditionsAnhydrous HF or TFMSA treatment at the completion of SPPS

Buyers can upgrade to 2-Cl-Z for intermediate stability without needing to re-engineer their final global deprotection protocols.

Suppression of Side Reactions in Histidine Protection

Beyond lysine, 2-chlorobenzyl chloroformate is utilized for the protection of the imidazole ring of histidine. The Z(2-Cl) derivative provides a robust masking strategy that survives the Boc/Bzl synthesis conditions . By utilizing 2-Cl-Z instead of more labile alternatives, chemists can surmount issues with problematic side-chain functionalities, avoiding premature unmasking and subsequent acylation or alkylation of the imidazole ring during complex peptide assembly.

Evidence DimensionImidazole ring protection integrity
Target Compound DataZ(2-Cl) maintains stable protection of histidine during Boc/Bzl synthesis
Comparator Or BaselineStandard labile histidine protecting groups
Quantified DifferenceImproved survival of the protecting group through repetitive synthetic cycles
ConditionsBoc/Bzl SPPS elongation cycles

Reliable histidine protection prevents complex impurity profiles, directly reducing downstream HPLC purification costs.

Long-Chain Peptide Synthesis via Boc/Bzl Strategy

This compound is the right choice for synthesizing long-chain peptides where the sequence requires dozens of TFA deprotection cycles. Standard Z-protection of lysine is unviable here due to accumulated premature cleavage and branching, making the enhanced TFA stability of the 2-Cl-Z group essential for maintaining acceptable crude yields [1].

Complex Peptides with Multiple Histidine and Lysine Residues

Ideal for sequences requiring robust, orthogonal side-chain protection that survives intermediate acid treatments but cleaves cleanly in final HF protocols. The 2-Cl-Z group prevents side-chain alkylation and acylation during the elongation phase [1].

Industrial-Scale Production of Peptide APIs

In commercial manufacturing of peptide Active Pharmaceutical Ingredients (APIs) using Boc chemistry, minimizing deletion sequences and branched impurities is critical. 2-Chlorobenzyl chloroformate is selected to ensure the crude product meets stringent regulatory purity standards prior to preparative HPLC [1].

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Wikipedia

2-Chlorobenzyl chloroformate

Dates

Last modified: 08-16-2023

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